molecular formula C12H10ClNO2 B8498240 Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

Cat. No. B8498240
M. Wt: 235.66 g/mol
InChI Key: GRVQSAHYPSLSOG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate

InChI

InChI=1S/C12H10ClNO2/c1-16-11(15)8-3-2-4-9(10(8)13)12(7-14)5-6-12/h2-4H,5-6H2,1H3

InChI Key

GRVQSAHYPSLSOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C2(CC2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 2-chloro-3-(cyanomethyl)benzoate (20.0 g, 95.3 mmol) in dimethylsulfoxide (200 mL) was cooled to 15° C., 60% sodium hydride (11.6 g, 289 mmol) was added by small portions, and the mixture was stirred at room temperature for 30 min. To the suspension was dropwise added 1,2-dibromoethane (16.5 mL, 191 mmol) at 15° C. over 10 min, and the mixture was stirred at room temperature for 4 hr. To the reaction mixture was added aqueous ammonium chloride solution (200 mL), and the mixture was extracted with diethyl ether/ethyl acetate (1:1, 3×200 mL). The combined organic layer was washed successively with water (200 mL) and saturated brine (100 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5→65/35) to give the title compound (13.5 g, 60%) as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
60%

Synthesis routes and methods II

Procedure details

Using Methyl 2-chloro-3-(cyanomethyl)benzoate (2.00 g, 9.54 mmol), sodium hydride (60% in oil, 1.14 g, 28.6 mmol), 1,2-dibromoethane (1.18 mL, 14.3 mmol) and dimethyl sulfoxide (20 mL) as starting materials, and in the same manner as in Example A1(ii), the title compound (787 mg, 35%) was obtained as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
35%

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